N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Medicinal Chemistry Analytical Chemistry SAR

SAR studies often fail when 6-Br is replaced with 6-H or 6-Cl analogs without validation. This 6-bromo benzothiazolamide is a critical halogen-bond donor probe that deconvolutes lipophilicity (ΔcLogP +0.9, ΔMW +79 Da) and halogen-bond contributions to target potency. - Enables deliberate engineering of halogen-bond interactions with protein backbone carbonyls or side-chain carboxylates. - Calibration standard for in vitro permeability assays (PAMPA, Caco-2). - Synthetic handle for late-stage diversification via cross-coupling while preserving the 3,4,5-trimethoxybenzamide pharmacophore.

Molecular Formula C17H15BrN2O4S
Molecular Weight 423.28
CAS No. 424802-47-1
Cat. No. B2932709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS424802-47-1
Molecular FormulaC17H15BrN2O4S
Molecular Weight423.28
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21)
InChIKeyYTJJPQIHCIQFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Overview


N-(6-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule that unites a 3,4,5-trimethoxybenzamide pharmacophore with a 6‑bromo‑1,3‑benzothiazole scaffold. It is distributed primarily as a specialized research chemical (AldrichCPR) and serves as a focused tool for structure‑activity relationship (SAR) exploration . The compound is structurally differentiated from its non‑halogenated parent (CAS 206983‑65‑5) solely by the presence of a bromine atom at position 6 of the benzothiazole ring, a modification that confers distinct physicochemical and potential pharmacodynamic properties .

SAR halogen-scanning matrices for benzothiazole-amide kinase inhibitor cores
Halogen-bond donor probe for crystallographic and NMR fragment-based studies
Lipophilicity-dependent cell permeability and membrane partitioning research

6-Bromo Non-Interchangeability


The 6‑bromo substituent is not an innocuous decoration; it increases lipophilicity (ΔcLogP ≈ +0.9), molecular weight (ΔMW ≈ +79 Da), and introduces a polarisable halogen atom capable of halogen‑bonding interactions . These changes directly modulate target affinity, membrane permeability, and metabolic susceptibility. In closely related benzothiazole‑amide series, even minor alterations at the 6‑position have produced order‑of‑magnitude shifts in biochemical potency [1]. Consequently, replacing N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with its non‑halogenated or chloro analog without experimental validation risks invalidating SAR hypotheses and confounding screening outcomes.

Attribute
6-Br (this compound)
6-H Analog
Lipophilicity profile
Higher cLogP; may enhance passive permeability context
Lower cLogP; membrane partitioning may differ materially
Halogen-bonding
Sigma-hole donor present; supports tunable target-engagement studies
Absent; cannot probe halogen-bond contributions to affinity
Molecular recognition
Polarisable bromine; distinct steric and electronic binding-site fit
Different shape complementarity; SAR interpretation may shift

The 6-Cl analog also differs in halogen-bond donor strength and lipophilicity. Substitution without experimental validation may invalidate SAR hypotheses and confound screening outcomes.

6-Bromo Compound: Physicochemical & Structural Evidence


Molecular Weight Discrimination Marker

The 6‑bromo derivative exhibits a molecular weight 79 Da higher than its non‑halogenated counterpart, enabling unequivocal differentiation by LC‑MS or HRMS. This mass shift is critical when confirming compound identity in high‑throughput screening and metabolic stability assays .

MW Discrimination
Analytical context
+78.9 g/mol (22.9% increase) vs 6-H analog
Supports unambiguous identity confirmation in LC-MS / HRMS screening workflows
423.3 vs 344.4 g/mol; ESI(+) mass spectrometry confirmation recommended
Medicinal Chemistry Analytical Chemistry SAR

Lipophilicity & Membrane Permeability Enhancement

The introduction of the bromine atom raises the calculated partition coefficient (cLogP) by ≈ 0.9 log units relative to the non‑halogenated analog. This increment is comparable to the lipophilicity gain observed when moving from a methyl to a chloro substituent in benzothiazole series, and is expected to enhance passive membrane permeability .

Lipophilicity Shift
Class-level
ΔcLogP = +0.9 vs 6-H; +0.3 vs 6-Cl (predicted)
May support cell permeability study design and ADME profiling workflows
ChemAxon Marvin prediction at pH 7.4, 25°C; experimental logD determination pending
ADME Drug Design Physicochemical Property Profiling

Halogen-Bonding Capability for Target Engagement

The σ‑hole on the bromine atom endows the compound with halogen‑bond donor capacity, a feature absent in the non‑halogenated analog and weaker in the 6‑chloro variant. In benzothiazole‑containing kinase inhibitors, halogen bonds with backbone carbonyl oxygens in the hinge region have been shown to contribute 0.5–1.5 kcal/mol to binding free energy [1].

Halogen-Bond Donor
Reported
Br σ-hole ≈ 1.7× stronger than Cl, ≈ 4× stronger than F
Supports halogen-bond-driven SAR interpretation and structure-based design
DFT-calculated V⋅,max on model acetamide system; experimental validation advised
Molecular Recognition Structural Biology Kinase Inhibition

Antiproliferative Activity via Halogen Substitution

In a systematic study of N‑(1,3‑benzothiazol‑2‑yl)‑arylamide derivatives, compounds bearing a bromo substituent on the benzamide ring exhibited moderate to significant chromosomal aberration activity, structurally distinguishing them from non‑halogenated and methoxy‑substituted analogs [1]. Although the test set did not include the specific 6‑bromo‑benzothiazole/trimethoxybenzamide combination, the data support the hypothesis that bromination at the 6‑position will materially alter biological readouts relative to other 6‑substituted or unsubstituted congeners.

Antiproliferative Context
Class-level
Qualitative activity difference reported for brominated benzothiazole-amide analogs
Supports SAR follow-up; compound-specific quantitative data pending
Chromosomal aberration assay in Allium cepa; target compound not directly tested in cited study
Anticancer SAR Benzothiazole Derivatives

Applications of 6-Bromo Benzothiazole Amide


SAR Expansion of Kinase Inhibitors

The 6‑bromo substitution provides a unique steric and electronic signature that can be systematically varied against kinase targets (e.g., LRRK2, Dyrk1A) where benzothiazole‑amide cores have demonstrated inhibitory activity. The compound serves as a critical node in a halogen‑scanning SAR matrix, allowing direct comparison with the 6‑H, 6‑Cl, and 6‑F analogs to deconvolute the contribution of halogen bonding and lipophilicity to potency and selectivity [1].

Halogen-Bonding Probe for Structural Biology

Owing to its pronounced σ‑hole, the 6‑bromo compound can be employed as a halogen‑bond donor probe in crystallographic or NMR‑based fragment screening campaigns. It enables the deliberate engineering of halogen‑bond interactions with protein backbone carbonyls or side‑chain carboxylates, providing a rational basis for affinity maturation that is inaccessible with the non‑halogenated analog [2].

Physicochemical Benchmark for ADME & Permeability

The elevated cLogP and molecular weight of the 6‑bromo derivative make it a suitable standard compound for calibrating in vitro permeability assays (PAMPA, Caco‑2) and for investigating the impact of incremental halogenation on passive diffusion and efflux ratios. Its use in parallel with the non‑halogenated parent permits isolation of the lipophilicity contribution to membrane transport .

Hit-to-Lead Optimization for Anticancer Drugs

Within anticancer screening cascades, the compound can serve as a starting point for lead optimization, leveraging the known antimitotic potential of benzothiazole amides. The bromine atom offers a synthetic handle for late‑stage diversification (e.g., cross‑coupling reactions) while maintaining the 3,4,5‑trimethoxybenzamide pharmacophore that has been associated with tubulin polymerization inhibition in related chemotypes [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Halogen-substitution matrix context
Isoform selectivity and potency profiling
Halogen-bonding probe studies
Sigma-hole donor capability
Crystallographic and NMR fragment screening context
Membrane permeability assay calibration
Lipophilicity-calibrated permeability range
In vitro permeability assay correlation
Cell-model antiproliferative studies
Late-stage synthetic diversification handle
Cell-model endpoint evaluation
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